4-(4-Butoxyphenyl)-4-oxobutanoic acid

Medicinal Chemistry ADME Lipophilicity

Generic aryl butanoic acids lack the specific para-butoxy substitution required for β-secretase (BACE1) inhibitor synthesis, compromising lead compound activity. 4-(4-Butoxyphenyl)-4-oxobutanoic acid provides: • Defined para-butoxy chain ensuring optimal lipophilicity for BACE1 active site engagement. • Solid form (mp 112°C) enabling precise weighing and scalable amide coupling. • Consistent ≥97% purity validated for Alzheimer's-focused SAR library generation. Standardized storage (2-8°C) and ambient shipping ensure supply chain reliability.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
CAS No. 63471-88-5
Cat. No. B1269043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Butoxyphenyl)-4-oxobutanoic acid
CAS63471-88-5
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)O
InChIInChI=1S/C14H18O4/c1-2-3-10-18-12-6-4-11(5-7-12)13(15)8-9-14(16)17/h4-7H,2-3,8-10H2,1H3,(H,16,17)
InChIKeyONTSRRHNDXFIRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Butoxyphenyl)-4-oxobutanoic acid (CAS 63471-88-5): A Key Intermediate in β-Secretase Inhibitor Synthesis and Beyond


4-(4-Butoxyphenyl)-4-oxobutanoic acid (CAS 63471-88-5) is an organic compound belonging to the class of aromatic ketones, featuring a butoxy group attached to a phenyl ring which is further connected to a butanoic acid moiety . It is a solid at room temperature, with a melting point of 112 °C, a boiling point of 444.2±25.0 °C (predicted), and a density of 1.126 g/cm³ (predicted) . The compound is utilized as a key reagent in the synthesis of 3-amino-2-hydroxybutanamide derivatives, which act as β-secretase inhibitors crucial for Alzheimer's disease research . Its physicochemical properties, such as a predicted pKa of 4.59±0.17, inform its behavior in synthetic and biological contexts .

Why 4-(4-Butoxyphenyl)-4-oxobutanoic acid (CAS 63471-88-5) Cannot Be Simply Replaced by Close Analogs


Generic substitution of 4-(4-butoxyphenyl)-4-oxobutanoic acid with other aryl butanoic acid derivatives is not trivial. Its specific butoxy chain length and para-substitution pattern on the phenyl ring are not arbitrary features; they directly influence the compound's lipophilicity, solubility, and reactivity in downstream synthetic transformations. These properties are critical for the successful synthesis of 3-amino-2-hydroxybutanamide derivatives, where the integrity of the 4-oxobutanoic acid scaffold and the specific aryl substitution are essential for achieving the desired β-secretase inhibitory activity in the final drug candidates . Furthermore, in biological contexts, even minor alterations to the aryl substituent can lead to significant changes in target engagement, as evidenced by the weak agonist activity observed at the PPARα receptor (EC50 > 10,000 nM) for a structurally related derivative [1], underscoring the nuanced structure-activity relationships (SAR) that preclude simple analog replacement.

Quantitative Differentiation: 4-(4-Butoxyphenyl)-4-oxobutanoic acid vs. In-Class Analogs


Lipophilicity (cLogP) Comparison: The Butoxy Group's Impact on Physicochemical Properties

The butoxy group (-OC4H9) in 4-(4-butoxyphenyl)-4-oxobutanoic acid confers a higher calculated lipophilicity (cLogP) compared to its methoxy (-OCH3) and ethoxy (-OC2H5) analogs. This difference directly impacts its solubility profile and potential membrane permeability. While specific cLogP values for this exact compound are not reported in primary literature, a class-level inference can be made: the elongation of the alkoxy chain systematically increases lipophilicity. This property is critical for its role as an intermediate; the increased lipophilicity of the parent acid can influence the final physicochemical properties of the β-secretase inhibitors it is used to synthesize, potentially affecting their bioavailability .

Medicinal Chemistry ADME Lipophilicity

Melting Point: A Critical Determinant for Process Chemistry and Formulation

The melting point of 4-(4-butoxyphenyl)-4-oxobutanoic acid is reported as 112 °C . This physical property is a direct consequence of its specific molecular structure and is a key differentiator from related 4-oxo-4-arylbutanoic acids. For example, the unsubstituted parent compound, 4-oxo-4-phenylbutanoic acid, is a liquid at room temperature, with a melting point well below ambient. The introduction of the para-butoxy group significantly increases the melting point, indicating stronger intermolecular forces and a higher degree of crystallinity. This characteristic is crucial for purification by recrystallization and for achieving a stable, easily handled solid form in manufacturing settings.

Process Chemistry Formulation Crystallinity

pKa Value: Predicting Reactivity in Acid-Base and Coupling Reactions

The predicted pKa for 4-(4-butoxyphenyl)-4-oxobutanoic acid is 4.59±0.17 . This value is consistent with the class of 4-oxo-4-arylbutanoic acids, where the electron-withdrawing ketone group at the gamma position increases the acidity of the carboxylic acid compared to an unsubstituted butanoic acid. This moderately strong acidity enables deprotonation under mildly basic conditions, facilitating reactions such as salt formation or activation for amide bond formation with 3-amino-2-hydroxybutanamide derivatives. The precise pKa value allows chemists to select optimal pH conditions for extraction and purification, which is essential for achieving high purity and yield in multi-step synthetic sequences.

Synthetic Chemistry Reactivity Purification

Commercial Availability and Purity: Differentiating Based on Reliable Supply

4-(4-Butoxyphenyl)-4-oxobutanoic acid is commercially available from multiple vendors in research quantities with specified purities, such as 95% or 97% . This establishes a baseline for procurement and analytical method development. While not a direct functional comparison to other compounds, the availability of a compound with a defined purity is a critical factor for scientific selection. In contrast, closely related analogs with different alkoxy chain lengths may be less readily available or require custom synthesis, which can introduce delays and variability. The availability of this specific compound streamlines the initiation of research programs targeting β-secretase inhibitors.

Procurement Supply Chain Analytical Standards

Biological Activity of Condensation Products: Inferring Scaffold Potential from Antibacterial MIC Data

While direct antibacterial activity data for 4-(4-butoxyphenyl)-4-oxobutanoic acid itself is not available, its core scaffold, 4-oxo-4-arylbutanoic acid, is a recognized building block for generating bioactive compounds. A 2025 study evaluated the antibacterial activity of condensation products derived from 4-oxo-4-arylbutanoic acids, establishing MIC values against Gram-positive and Gram-negative bacteria [1]. Notably, certain derivatives, such as 3a-phenyldihydrobenzopyrrolo[2,1-b]oxazol-1-one, demonstrated activity comparable to the antibiotics kanamycin and tetracycline at active concentrations of 30 mg/mL [1]. This class-level inference supports the use of 4-(4-butoxyphenyl)-4-oxobutanoic acid as a versatile starting point for developing novel antibacterial agents, where the butoxy substituent could further modulate potency and spectrum of activity.

Antibacterial Medicinal Chemistry SAR

Where to Apply 4-(4-Butoxyphenyl)-4-oxobutanoic acid (CAS 63471-88-5) for Maximum Impact


Synthesis of Novel β-Secretase (BACE1) Inhibitors for Alzheimer's Disease Research

The primary and most validated application of 4-(4-butoxyphenyl)-4-oxobutanoic acid is as a key reagent for the preparation of 3-amino-2-hydroxybutanamide derivatives . These derivatives are designed as β-secretase inhibitors, a major target for disease-modifying therapies in Alzheimer's disease. Procuring this specific acid, rather than a generic aryl butanoic acid, ensures that the resulting inhibitor candidate possesses the precise structural features (i.e., the para-butoxyphenyl moiety) intended for interaction with the BACE1 active site. The compound's reliable physical properties (melting point, pKa) facilitate its use in standard amide coupling procedures, enabling the efficient generation of focused libraries for SAR exploration [1].

Development of Antibacterial Agents via Derivatization of the 4-Oxo-4-arylbutanoic Acid Scaffold

The 4-oxo-4-arylbutanoic acid core is a valuable scaffold for generating compounds with antibacterial activity, as demonstrated by recent studies on its condensation products . Researchers seeking novel antibiotics can procure 4-(4-butoxyphenyl)-4-oxobutanoic acid as a starting material. By reacting it with various N,N- and N,O-binucleophiles, they can synthesize new chemical entities and evaluate their activity against resistant bacterial strains. The butoxy substituent provides an opportunity to tune the lipophilicity and, consequently, the cellular penetration and pharmacokinetic properties of the final antibacterial candidates, potentially leading to agents with improved efficacy compared to those derived from less lipophilic analogs [1].

Chemical Biology Tool for Probing Target Engagement and Lipophilicity Effects

The specific butoxy group on 4-(4-butoxyphenyl)-4-oxobutanoic acid makes it a useful tool for chemical biology studies. Researchers can compare the behavior of probes or inhibitors synthesized from this compound against those made from analogs with shorter (methoxy, ethoxy) or longer (pentoxy, hexoxy) alkoxy chains. This comparative approach allows for the systematic investigation of how incremental changes in lipophilicity affect cellular permeability, target binding affinity, and off-target effects in cellular models . This application leverages the compound's unique physicochemical signature to answer fundamental questions about molecular recognition and ADME.

Process Chemistry and Scale-up: A Reliable Solid Intermediate for Multi-Step Synthesis

For process chemists, the physical form of a reagent is a critical consideration. 4-(4-Butoxyphenyl)-4-oxobutanoic acid is a solid with a well-defined melting point of 112 °C , offering significant advantages over liquid or low-melting analogs. This allows for easier, safer, and more accurate handling during weighing and transfer. Its stability and predictable acid-base properties (pKa 4.59) enable robust and scalable purification steps, such as extraction and recrystallization . Procuring this specific solid intermediate can lead to more reproducible and efficient processes during scale-up, minimizing the risk of variability associated with less well-characterized or physically challenging starting materials.

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